molecular formula C14H22ClN B6344235 {[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride CAS No. 1240572-10-4

{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride

Cat. No.: B6344235
CAS No.: 1240572-10-4
M. Wt: 239.78 g/mol
InChI Key: LOVDONXYKAUBDZ-UHFFFAOYSA-N
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Description

{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is a chemical compound with the molecular formula C14H22ClN. It is known for its versatile applications in scientific research, particularly in the fields of drug synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride typically involves the alkylation of {[4-(2-Methylpropyl)phenyl]methyl}amine with prop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is utilized in a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .

Properties

IUPAC Name

N-[[4-(2-methylpropyl)phenyl]methyl]prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-4-9-15-11-14-7-5-13(6-8-14)10-12(2)3;/h4-8,12,15H,1,9-11H2,2-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVDONXYKAUBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CNCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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